3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine
Overview
Description
3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine is a heterocyclic aromatic compound with significant interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group, a tert-butylphenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 3-amino-5-methylpyridine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butylphenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions. The pyridine ring can participate in π-π interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-tert-butylphenyl)-6-methylpyridine
- 3-Amino-5-(4-tert-butylphenyl)-4-methylpyridine
- 3-Amino-6-(4-tert-butylphenyl)-4-methylpyridine
Uniqueness
3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-9-14(17)10-18-15(11)12-5-7-13(8-6-12)16(2,3)4/h5-10H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGVQQQYIVOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=C(C=C2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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